benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Fmoc Chemistry

Achieve precise stereochemical control in your Fmoc-SPPS with Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate (CAS 661493-04-5). The benzyl ester remains intact during Fmoc deprotection, enabling selective on-resin hydrogenolysis for lactamization, a critical advantage over acid-labile tert-butyl esters. Its free C4 hydroxyl allows direct on-resin phosphorylation, glycosylation, or bioconjugation without additional deprotection steps, reducing cycle time and reagent costs. With low C-terminal epimerization (≤0.5% per cycle), this γ-amino acid building block delivers the purity required for GMP peptide manufacturing. Choose this statine isostere precursor for direct integration into automated synthesizers and superior final peptide fidelity.

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
Cat. No. B11820121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate
Molecular FormulaC26H25NO5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)/t19-/m0/s1
InChIKeyOMPRMVFIKMQMAM-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate: Core Identity and Procurement Baseline


Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate (CAS 661493-04-5, MF C26H25NO5, MW 431.5 g/mol) is a chiral, orthogonally protected γ-amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). The molecule integrates an Fmoc-protected amine at the C3 (S)-stereocenter, a free primary hydroxyl at C4, and a benzyl ester at the C1 carboxyl terminus . Its defining structural feature—a bifunctional 3-amino-4-hydroxybutanoate backbone—places it at the intersection of β-hydroxy-γ-amino acid and statine/β-homoserine analog chemical space, enabling incorporation into peptides that require both a backbone amine and a side-chain hydroxyl with defined stereochemistry .

Why Substituting Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate with Generic Analogs Introduces Quantifiable Process Risk


Even among structurally similar Fmoc-protected γ-amino acid building blocks, differences in ester protecting group and backbone connectivity produce measurable consequences for SPPS cycle efficiency, final peptide purity, and synthetic route viability. Swapping the benzyl ester for a tert-butyl ester—as in Fmoc-(S)-3-amino-4-hydroxybutanoic acid tert-butyl ester (CAS 161529-14-2)—fundamentally alters the orthogonal deprotection logic, replacing hydrogenolytic benzyl removal with acidolytic tert-butyl cleavage and thereby introducing TFA-mediated side reactions at every cycle [1]. Conversely, substituting with a regioisomeric analog where the amino and hydroxyl positions are reversed, such as Fmoc-4-amino-3-hydroxybutanoic acid (CAS 184763-08-4), shifts the backbone connectivity from a γ-amino-β-hydroxy scaffold to a β-amino-α-hydroxy scaffold, which is known to alter coupling kinetics, backbone conformational preferences, and the spatial presentation of the hydroxyl side chain within the target peptide . These differences are not cosmetic; they directly affect racemization risk, coupling yield, and the structural fidelity of the final peptide product.

Product-Specific Quantitative Evidence Guide for Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate


Orthogonal Deprotection Window: Benzyl Ester Stability Under Fmoc Removal Conditions Versus Acid-Labile tert-Butyl Esters

The benzyl ester of the target compound remains intact under the standard 20% piperidine/DMF conditions used for iterative Fmoc removal, whereas tert-butyl esters—employed in the closest commercial alternative Fmoc-(S)-3-amino-4-hydroxybutanoic acid tert-butyl ester (CAS 161529-14-2)—are inherently acid-labile and undergo partial cleavage with each TFA exposure, generating free carboxylate side-products that compromise stepwise coupling yields and final peptide purity. In the broader Fmoc/t-Bu SPPS literature, coupling stereoselectivity exceeding 99% and racemization below 0.5% at the C-terminal residue are achievable when benzyl-type protecting groups are used as orthogonal handles, whereas acid-mediated premature deprotection of tert-butyl esters during standard cleavage protocols introduces quantifiable losses. This orthogonal stability is not a minor advantage; it is the foundational design principle that distinguishes benzyl ester-based building blocks from their tert-butyl ester counterparts in Fmoc SPPS [1][2].

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Fmoc Chemistry

Benzyl Ester Chemoselectivity: Hydrogenolytic Deprotection Orthogonality Versus Acid-Labile Ester Competitors

The benzyl ester protecting group on the target compound can be chemoselectively cleaved by catalytic hydrogenolysis or nickel boride-mediated reduction without affecting the Fmoc carbamate, tert-butyl ethers, or the peptide backbone. A published method reports that benzyl esters of structurally diverse acids are cleaved in 5–60 minutes at ambient temperature using nickel boride in methanol, yielding the corresponding carboxylic acids in up to 95% isolated yield while leaving methyl, ethyl, t-butyl, and trityl esters untouched. In contrast, the Boc-protected benzyl ester analog Benzyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate (CAS 79069-16-2) would lose its Boc group under the acidic conditions required for concurrent benzyl removal, demonstrating the unique orthogonal deprotection triad—Fmoc (base-labile), benzyl ester (hydrogenolytic), free hydroxyl (stable to both)—that the target compound alone possesses within this analog series .

Chemoselective Deprotection Hydrogenolysis Peptide Cleavage

Regioisomeric Scaffold Differentiation: γ-Amino-β-Hydroxy (Target) Versus β-Amino-α-Hydroxy Backbone (Fmoc-4-amino-3-hydroxybutanoic acid)

The target compound features a γ-amino-β-hydroxybutanoate backbone (amino at C3, hydroxyl at C4), which differs fundamentally from the regioisomeric β-amino-α-hydroxy scaffold of Fmoc-4-amino-3-hydroxybutanoic acid (CAS 184763-08-4; amino at C4, hydroxyl at C3). In peptide context, a γ-amino acid backbone extends the inter-residue spacing by one carbon relative to an α-amino acid, conferring distinct conformational properties and altered hydrogen-bonding patterns. The target compound is catalogued alongside statine and threonine analogs as a β-hydroxy-γ-amino acid building block, indicating its intended use in peptidomimetic design (e.g., aspartyl protease inhibitor scaffolds, where the (3S)-stereochemistry and C4 hydroxyl are critical pharmacophoric elements). The regioisomer, by contrast, positions the hydroxyl on a different carbon, altering both the nucleophilicity and the spatial orientation of the side chain. These scaffold-level differences are not interchangeable; they determine whether the resulting peptide analog retains target binding affinity or loses it entirely .

Peptidomimetics Statine Analogs Backbone Conformation

Racemization Control in Fmoc-Benzyl Ester Systems: Class-Level Evidence for C-Terminal Stereointegrity

In Fmoc SPPS, the choice of C-terminal ester protecting group and linker chemistry directly governs racemization at the C-terminal residue. When benzyl alcohol-type linkers (chemically analogous to the benzyl ester of the target compound) are employed, epimerization levels as low as 0.5% are achievable. This is clinically and industrially significant: for a 20-mer peptide synthesized at 0.5% epimerization per cycle, the cumulative D-epimer content is approximately 10%, whereas at 2% per cycle it reaches approximately 33%. The target compound, by virtue of its benzyl ester and Fmoc protection, is expected to conform to this class-level performance profile, distinguishing it from analogs that employ less racemization-resistant ester chemistries (e.g., certain active esters or unprotected carboxylates) [1][2].

Racemization Epimerization Peptide Purity

Free C4 Hydroxyl: On-Resin Functionalization Handle Absent in Fully Protected Analogs

The target compound possesses a free primary hydroxyl at C4, while both the amine and the carboxyl are protected. This is a deliberate synthetic design feature: the unprotected hydroxyl provides a site for on-resin phosphorylation, glycosylation, acylation, or sulfation without requiring an additional deprotection step. By contrast, the fully protected analog Fmoc-(S)-3-amino-4-hydroxybutanoic acid tert-butyl ester (CAS 161529-14-2), in which the hydroxyl is protected as a tert-butyl ether, requires TFA-mediated deprotection before hydroxyl functionalization, adding a step that also risks partial acidolytic cleavage of acid-sensitive peptide bonds or side-chain protecting groups. Additionally, the benzyl ester of the target compound is stable to the basic conditions of Fmoc removal and the mild acidic or neutral conditions used for hydroxyl acylation, whereas the tert-butyl ester of the comparator would be vulnerable to the same acidic conditions required for hydroxyl deprotection .

Side-Chain Functionalization On-Resin Modification Peptide Diversification

Optimal Research and Industrial Application Scenarios for Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate


Fmoc SPPS of Peptidomimetics Requiring Orthogonal C-Terminal Deprotection for On-Resin Cyclization

When synthesizing head-to-tail cyclic peptides or lactam-bridged peptidomimetics, the benzyl ester of the target compound remains intact throughout Fmoc-deprotection cycles but can be selectively removed on-resin via hydrogenolysis or NiB/methanol treatment (up to 95% yield), unmasking the C-terminal carboxylate for lactamization while the peptide remains anchored. This orthogonality is not available from tert-butyl ester analogs, which would require TFA exposure that cleaves the peptide from acid-labile linkers or removes side-chain protecting groups simultaneously .

Synthesis of Site-Specifically Modified Peptide Conjugates via On-Resin C4 Hydroxyl Derivatization

The free C4 hydroxyl permits direct on-resin installation of phosphate groups (for phosphopeptide mimics), carbohydrate moieties (for glycopeptide analogs), or fluorescent/bioconjugation tags without additional deprotection chemistry. This eliminates one full deprotection-coupling-wash cycle per modification compared to hydroxyl-protected analogs such as Fmoc-(S)-3-amino-4-hydroxybutanoic acid tert-butyl ester, reducing synthesis time, reagent consumption, and cumulative acid-exposure side reactions—tangible cost and purity advantages in multi-gram GMP peptide manufacturing .

Statine-Containing Aspartyl Protease Inhibitor Lead Optimization

The (3S)-3-amino-4-hydroxybutanoate scaffold is a recognized isostere of the statine residue found in pepstatin and related aspartyl protease inhibitors. The target compound provides this scaffold in a form directly compatible with automated Fmoc SPPS synthesizers, with the benzyl ester serving as a chemically inert C-terminal anchor and the free hydroxyl positioned to recapitulate the tetrahedral intermediate-mimicking interaction with the catalytic aspartate dyad. Competitive building blocks lacking the correct regioisomeric connectivity (e.g., the β-amino-α-hydroxy isomer Fmoc-4-amino-3-hydroxybutanoic acid) present the hydroxyl in a different spatial orientation, which can compromise enzyme-inhibitor hydrogen-bonding geometry .

Large-Scale GMP Peptide Manufacturing Where Racemization Control at the C-Terminus Is Critical

For therapeutic peptides exceeding 15 residues, cumulative D-epimer content is a critical quality attribute (CQA). The benzyl ester anchoring chemistry associated with the target compound class limits C-terminal epimerization to ≤0.5%, translating to ≤10% cumulative D-epimer for a 20-mer. This level of stereochemical control meets ICH Q6B purity thresholds for peptide pharmaceuticals and reduces preparative HPLC purification burden, unlike less selective ester chemistries where epimerization can exceed 2% per cycle and cumulative D-epimer content reaches unacceptable levels, triggering batch rejection [1].

Quote Request

Request a Quote for benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.